Head-to-Head Comparison of CCR2 Binding Affinity: RS 102895 vs. RS 504393
In a direct head-to-head comparison using a competitive radioligand binding assay against wild-type CCR2, RS 102895 exhibited an IC50 of 550 nM, whereas the closely related spiropiperidine analog RS 504393 demonstrated a 5.2-fold higher affinity with an IC50 of 105 nM [1]. This data, derived from the same study, provides a direct, quantitative measure of their differing potencies at the primary target.
| Evidence Dimension | CCR2 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 550 ± 385 nM |
| Comparator Or Baseline | RS 504393: 105 ± 15 nM |
| Quantified Difference | RS 504393 is 5.2-fold more potent than RS 102895 |
| Conditions | In vitro competitive radioligand binding assay using [125I]MCP-1 on L1.2 cells expressing wild-type human CCR2. |
Why This Matters
This quantitative difference establishes RS 102895 as a less potent, but still effective, CCR2 antagonist, which can be advantageous for experiments where high ligand occupancy is not required or where a more nuanced, moderate blockade is desired.
- [1] Mirzadegan, T. et al. (2000). Identification of the Binding Site for a Novel Class of CCR2b Chemokine Receptor Antagonists. Journal of Biological Chemistry, 275(33), 25562-25571. (Table II) View Source
